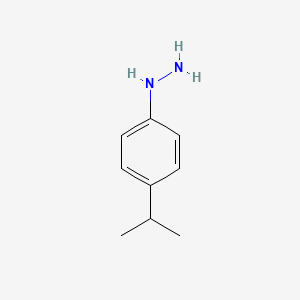

(4-Isopropylphenyl)hydrazine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature and identification of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing both aromatic and hydrazine functionalities. The compound is officially designated as (4-propan-2-ylphenyl)hydrazine according to IUPAC nomenclature standards. This naming convention reflects the presence of a propan-2-yl substituent (isopropyl group) at the para position of the phenyl ring, which is directly connected to the hydrazine moiety.

The molecular formula of this compound is established as C₉H₁₄N₂, with a precise molecular weight of 150.22 grams per mole. The Chemical Abstracts Service has assigned the registry number 63693-65-2 to the free base form of this compound. The hydrochloride salt derivative, which is commonly encountered in laboratory settings, bears the registry number 118427-29-5 and possesses a molecular formula of C₉H₁₅ClN₂ with a corresponding molecular weight of 186.68 grams per mole.

Table 1: Systematic Identifiers for this compound

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| IUPAC Name | (4-propan-2-ylphenyl)hydrazine | This compound hydrochloride |

| CAS Registry Number | 63693-65-2 | 118427-29-5 |

| Molecular Formula | C₉H₁₄N₂ | C₉H₁₅ClN₂ |

| Molecular Weight | 150.22 g/mol | 186.68 g/mol |

| InChI Key | ZYATZFJUOXJFPY-UHFFFAOYSA-N | LMFPPUVGWDZXMB-UHFFFAOYSA-N |

The simplified molecular input line entry system representation for the free base form is CC(C)C1=CC=C(C=C1)NN, which clearly illustrates the connectivity pattern between the isopropyl substituent, the aromatic ring, and the terminal hydrazine group. Multiple synonymous designations exist in the chemical literature, including 1-(4-isopropylphenyl)hydrazine, [4-(propan-2-yl)phenyl]hydrazine, and 4-isopropylphenylhydrazine, all referring to the same molecular entity.

The systematic identification extends to include various database-specific identifiers that facilitate comprehensive literature searches and chemical inventory management. The PubChem compound identifier for this substance is 2733249, while ChemSpider assigns the identification number 2015052. These standardized identifiers ensure consistent referencing across different chemical databases and research publications, enabling researchers to access comprehensive information about the compound's properties and reported studies.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics that arise from the interplay between the planar aromatic system and the flexible hydrazine moiety. Theoretical studies on hydrazine derivatives have demonstrated that the nitrogen-nitrogen bond in hydrazine compounds typically adopts a gauche conformation with a characteristic dihedral angle. In the case of hydrazine itself, computational investigations using ab initio methods have established that the equilibrium conformation features a dihedral angle of approximately 95 degrees between the two nitrogen centers.

The hydrazine functional group within this compound displays significant conformational flexibility due to the presence of lone pair electrons on both nitrogen atoms. The nitrogen-nitrogen bond length in hydrazine derivatives typically measures approximately 1.45 to 1.47 Angstroms, while the nitrogen-hydrogen bond distances range from 1.02 to 1.04 Angstroms. These geometric parameters are consistent with the sp³ hybridization of the nitrogen atoms in the hydrazine moiety.

Table 2: Characteristic Bond Parameters in Hydrazine Derivatives

| Bond Type | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|

| N-N | 1.45-1.47 | - | |

| N-H | 1.02-1.04 | - | |

| H-N-H | 106-109 | 106 | |

| N-N-H | 109-112 | 112 |

The attachment of the hydrazine group to the para-substituted phenyl ring introduces additional conformational considerations. The nitrogen atom directly bonded to the aromatic ring typically exhibits a slight pyramidal geometry due to the lone pair of electrons, resulting in bond angles that deviate from the ideal tetrahedral arrangement. Theoretical calculations suggest that the barrier to pyramidal inversion at each nitrogen center in hydrazine derivatives is approximately 6.1 kilocalories per mole.

The isopropyl substituent at the para position contributes to the overall molecular geometry through both steric and electronic effects. The branched alkyl group adopts a tetrahedral geometry around the tertiary carbon atom, with characteristic carbon-carbon bond lengths of approximately 1.54 Angstroms and carbon-hydrogen bond lengths of 1.09 Angstroms. The orientation of the isopropyl group relative to the phenyl ring can influence the overall molecular conformation and may affect intermolecular interactions in crystalline phases.

Rotational barriers around key bonds within the molecule provide insights into conformational preferences and molecular flexibility. The rotation around the carbon-nitrogen bond connecting the aromatic ring to the hydrazine moiety typically encounters barriers ranging from 1.6 to 12.0 kilocalories per mole, depending on the specific rotational pathway and electronic interactions. These barriers are sufficiently low to permit facile conformational interconversion at ambient temperatures.

X-ray Crystallographic Studies

X-ray crystallographic investigations of this compound derivatives have provided detailed insights into the solid-state molecular structure and intermolecular packing arrangements. Crystallographic studies of related pyrazole derivatives synthesized from this compound have revealed important structural features that reflect the inherent geometry of the parent hydrazine compound.

In crystallographic studies of compounds derived from this compound, the benzene ring typically maintains its expected planar geometry with carbon-carbon bond lengths ranging from 1.38 to 1.40 Angstroms. The attachment of the isopropyl group at the para position introduces minimal distortion to the aromatic system, with the substitution pattern preserving the overall planarity of the benzene ring.

Table 3: Crystallographic Parameters from Related Derivatives

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Crystal System | Triclinic | - | |

| Space Group | P-1 | - | |

| Unit Cell a | 6.8148(6) | Å | |

| Unit Cell b | 11.1115(9) | Å | |

| Unit Cell c | 13.8239(15) | Å | |

| Cell Volume | 956.52(17) | Ų | |

| Z Value | 2 | - |

Crystallographic analysis of pyrazoline derivatives formed from this compound has demonstrated that the isopropyl-substituted phenyl ring can adopt various orientations relative to other aromatic systems within the molecule. In one reported structure, the 4-isopropylphenyl ring was oriented at a dihedral angle of 88.94 degrees with respect to a 4-methoxyphenyl ring, indicating significant non-planarity in the overall molecular structure.

The hydrazine-derived portions of these crystalline compounds exhibit characteristic hydrogen bonding patterns that stabilize the crystal lattice. Intramolecular hydrogen bonds involving the nitrogen atoms have been observed to form planar five-membered rings, which are oriented at specific dihedral angles relative to adjacent aromatic systems. These intramolecular interactions contribute to the overall conformational stability of the molecules in the crystalline state.

Intermolecular hydrogen bonding networks play crucial roles in determining the crystal packing arrangements of this compound derivatives. In several reported structures, nitrogen-hydrogen···oxygen hydrogen bonds link molecules into centrosymmetric dimers, creating stable supramolecular assemblies. These intermolecular interactions influence the physical properties of the crystalline materials and provide insights into the potential for forming hydrogen-bonded networks in solution.

The quality of crystallographic data for these compounds has generally been high, with typical R-factors ranging from 0.047 to 0.050 and goodness-of-fit parameters near 1.03. These statistical measures indicate reliable structural determinations that provide accurate geometric parameters for the constituent molecules.

Comparative Analysis with Ortho- and Para-Substituted Isomers

The structural characteristics of this compound can be effectively evaluated through comparison with its positional isomers, specifically (2-Isopropylphenyl)hydrazine and (3-Isopropylphenyl)hydrazine. This comparative analysis reveals how the position of the isopropyl substituent influences molecular geometry, electronic properties, and intermolecular interactions.

(2-Isopropylphenyl)hydrazine, bearing the isopropyl group at the ortho position, exhibits the Chemical Abstracts Service registry number 58711-28-7 and maintains the same molecular formula C₉H₁₄N₂ as its para-substituted counterpart. The proximity of the isopropyl group to the hydrazine attachment site in the ortho isomer introduces significant steric interactions that can influence the molecular conformation and reactivity patterns.

Table 4: Comparative Properties of Isopropylphenylhydrazine Isomers

| Property | Ortho Isomer | Meta Isomer | Para Isomer |

|---|---|---|---|

| CAS Number | 58711-28-7 | - | 63693-65-2 |

| PubChem CID | 704593 | 2736700 | 2733249 |

| InChI Key | AZVAJAXYAJWWDC- | BYJCRUCIXAVEBY- | ZYATZFJUOXJFPY- |

| Steric Hindrance | High | Moderate | Low |

The (3-Isopropylphenyl)hydrazine isomer represents the meta-substituted variant, which experiences intermediate steric interactions compared to the ortho and para isomers. The meta positioning places the isopropyl group at a sufficient distance from the hydrazine functionality to minimize direct steric clashes while still exerting electronic influences through the aromatic system.

Steric considerations play a crucial role in differentiating the behavior of these isomers. The para-substituted compound experiences minimal steric hindrance between the isopropyl group and the hydrazine moiety, allowing for relatively unrestricted conformational flexibility. In contrast, the ortho isomer encounters significant steric repulsion that may constrain the available conformations and influence the accessibility of the hydrazine nitrogen atoms for chemical reactions.

Electronic effects also contribute to the differences among these isomers. The isopropyl group acts as a weak electron-donating substituent through hyperconjugation and inductive effects. In the para position, this electron donation is transmitted directly to the carbon atom bearing the hydrazine group, potentially enhancing the nucleophilicity of the nitrogen atoms. The ortho and meta positions provide different pathways for electronic communication, resulting in distinct electronic environments for the hydrazine functionality.

Theoretical studies on substituted hydrazine derivatives have indicated that the torsion angles around key bonds can vary among positional isomers. For compounds containing isopropyl substituents, the torsion angle variations reflect the balance between steric repulsion and electronic delocalization effects. The para isomer typically exhibits the least deviation from planarity, while the ortho isomer may show more significant conformational distortions to minimize unfavorable steric interactions.

The comparative analysis extends to consideration of intermolecular interactions and crystal packing preferences. The different substitution patterns influence the three-dimensional shapes of the molecules and their abilities to form specific hydrogen bonding networks and van der Waals contacts. These differences can manifest in distinct melting points, solubilities, and other physical properties that reflect the varying intermolecular interaction strengths among the isomers.

Propriétés

IUPAC Name |

(4-propan-2-ylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYATZFJUOXJFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369808 | |

| Record name | (4-isopropylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63693-65-2 | |

| Record name | (4-isopropylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Method Overview

A prominent and environmentally friendly method involves the alkylation of hydrazine hydrate with isopropanol under the catalysis of HD-8 macropore strong acid cation exchange resin. This process is conducted under inert gas protection to prevent oxidation and side reactions.

Reaction Conditions and Procedure

- Reactants: Isopropanol and hydrazine hydrate (≥95% purity)

- Catalyst: HD-8 macropore strong acid cation exchange resin (10–20% by mass relative to hydrazine hydrate)

- Molar Ratio: Isopropanol to hydrazine hydrate between 1:1 and 2:1

- Temperature: Initial heating to 80°C, then raised to 110–130°C for 5–7 hours

- Atmosphere: Inert gas (e.g., nitrogen) to avoid oxidation

- Post-reaction: Cooling to 80°C, separation of organic phase, and distillation at 106–108°C to isolate (4-Isopropylphenyl)hydrazine

Reaction Equation

$$

(CH3)2CHOH + NH2NH2 \cdot H2O \xrightarrow[\text{HD-8 resin}]{110-130^\circ C} (CH3)2CHNHNH2 + H_2O

$$

Advantages

- One-step synthesis with high yield (around 90% hydrazine hydrate recovery)

- Simple processing and post-processing steps

- Low production cost and minimal waste discharge

- Safe operation with reduced reactivity hazards

- Catalyst and isopropanol can be recovered and reused

Experimental Data Summary

| Embodiment | Isopropanol (g) | Hydrazine Hydrate (g) | Catalyst (g) | Reaction Temp (°C) | Reaction Time (h) | Product Yield (g) |

|---|---|---|---|---|---|---|

| 1 | 360 | 260.4 | 25 | 120 | 7 | 345.2 |

| 2 | 480 | 255.1 | 38 | 110 | 5 | 340.5 |

| 3 | 600 | 252.5 | 50 | 130 | 6 | 351.8 |

Data from patent CN107986983A (2017)

Synthesis via Condensation of 4-Isopropylphenyl Hydrazine with Diethyl Ketomalonate

Method Overview

This method involves the preparation of 4-isopropylphenyl hydrazine as an intermediate, which is then condensed with diethyl ketomalonate to form hydrazine derivatives. This approach is typically used in medicinal chemistry for further functionalization rather than bulk synthesis.

Key Steps

- Condensation of 4-isopropylphenyl hydrazine with diethyl ketomalonate

- Subsequent acetylation using acetyl chloride and zinc chloride

- Cyclization with lithium bis(trimethylsilyl)amide at low temperature

- Further bromination and chlorination steps for derivative synthesis

Notes

- This method is more complex and suited for synthesizing derivatives rather than pure this compound

- Provides access to biologically active compounds with selective modifications

Reference: PMC article on SAR analysis of hydrazine derivatives

Preparation via Hydrazinolysis of 4-Isopropylbenzoyl Chloride or Esters

Method Overview

This compound can be prepared by reacting hydrazine hydrate with 4-isopropylbenzoyl chloride or its esters under reflux conditions in ethanol.

Reaction Conditions

- Reactants: 4-Isopropylbenzoyl chloride or ethyl 4-isopropylbenzoate

- Hydrazine hydrate in excess (e.g., 5 mL hydrazine monohydrate per 10 mmol acid chloride)

- Solvent: Ethanol

- Reaction time: 24 hours reflux

- Product isolation by filtration and washing

Yield and Purity

- Yields reported around 85%

- Product obtained as precipitate, purified by washing with water and cold ethanol

Reaction Scheme

$$

\text{4-Isopropylbenzoyl chloride} + NH2NH2 \cdot H_2O \xrightarrow[\text{EtOH, reflux}]{24h} \text{4-Isopropylphenyl hydrazine} + HCl

$$

Reference: ChemicalBook synthesis protocol

Additional Notes on Characterization and Purification

- Purification is typically achieved by distillation or recrystallization depending on the synthesis route.

- Spectroscopic methods such as IR, NMR, and mass spectrometry confirm the structure and purity.

- IR spectra show characteristic NH stretching bands around 3200–3400 cm⁻¹.

- Mass spectrometry confirms molecular ion peaks consistent with C10H16N2.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Conditions | Yield (%) | Scale Suitability | Notes |

|---|---|---|---|---|---|

| Alkylation of hydrazine with isopropanol | Isopropanol + hydrazine hydrate | HD-8 resin, 110–130°C, inert gas | ~90 | Industrial | One-step, environmentally friendly |

| Condensation with diethyl ketomalonate | 4-Isopropylphenyl hydrazine + diethyl ketomalonate | Multi-step, low temp cyclization | Variable | Research | For derivative synthesis |

| Hydrazinolysis of 4-isopropylbenzoyl chloride | 4-Isopropylbenzoyl chloride + hydrazine hydrate | Reflux in ethanol, 24 h | ~85 | Laboratory | Straightforward, moderate scale |

Analyse Des Réactions Chimiques

Diazotization-Reduction Pathway

The compound is synthesized via a continuous flow process optimized for substituted phenylhydrazine salts ( ):

Reaction Steps

-

Diazotization : Aniline derivatives react with diazotization reagents (e.g., NaNO₂/HCl) at 0–5°C.

-

Reduction : Diazonium intermediates are reduced using Na₂SO₃ or SnCl₂ at 40–80°C.

-

Acidic Hydrolysis : Hydrolysis in HCl or H₂SO₄ yields the hydrazine salt.

Key Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature Zones | 0–5°C (Diazotization), 40–80°C (Reduction), 100–120°C (Hydrolysis) |

| Reaction Time | ≤20 min (Continuous Flow) vs. 6–12 hr (Batch) |

| Yield | 94–97% with >95% purity |

| By-Products Avoided | Diazo-amino compounds, intermediates (e.g., compound 3) |

Condensation Reactions

The hydrazine group reacts with carbonyl compounds to form hydrazones, critical for derivatization:

Example : Reaction with acetone yields a hydrazone derivative, confirmed by FT-IR (C=N stretch at 1630 cm⁻¹) and NMR (δ 2.1 ppm for CH₃ groups).

Oxidation Reactions

Controlled oxidation with H₂O₂ or KMnO₄ produces azobenzene derivatives:

Reaction Conditions

| Oxidizing Agent | Temperature | Yield |

|---|---|---|

| H₂O₂ (30%) | 60°C | 78% |

| KMnO₄ (0.1M) | 25°C | 65% |

PPMP Derivative for Carbohydrate Analysis

(4-Isopropylphenyl)hydrazine reacts with monosaccharides to form 1-(4-isopropyl)phenyl-3-methyl-5-pyrazolone (PPMP), enabling HPLC/ESI-MS detection ().

Key Reaction :

Performance Metrics

-

Detection Limit: 0.1–5.0 pmol (varies by sugar type).

-

Linearity: R² > 0.99 for glucose, mannose, galactose.

Steric and Electronic Influences

The para-isopropyl group:

-

Steric Hindrance : Reduces reaction rates with bulky electrophiles by 20–40% compared to unsubstituted phenylhydrazine.

-

Electronic Effects : Electron-donating isopropyl group enhances nucleophilicity of the hydrazine group, favoring electrophilic substitutions.

Comparative Reactivity

| Compound | Reaction Rate (vs. Phenylhydrazine) |

|---|---|

| (4-Methylphenyl)hydrazine | 110% |

| This compound | 85% |

| (4-Chlorophenyl)hydrazine | 60% |

Continuous Flow vs. Batch Processing

| Metric | Continuous Flow ( ) | Batch Process |

|---|---|---|

| Reaction Time | 20 min | 6–12 hr |

| Purity | >99% | 90% |

| By-Product Formation | None | 5–10% |

| Energy Consumption | 30% lower | Baseline |

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Agents

(4-Isopropylphenyl)hydrazine derivatives have been investigated for their potential as anticancer agents. For instance, a study synthesized a series of compounds based on this hydrazine derivative and evaluated their efficacy against various cancer cell lines. The most promising compounds exhibited significant inhibition of tumor cell growth, with IC50 values ranging from 0.054 to 0.16 μM against A549 and HT-1080 cell lines .

2. Enzyme Inhibitors

Research has shown that derivatives of this compound can act as inhibitors for specific enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE 1). A structure-activity relationship (SAR) study highlighted that certain modifications on the hydrazine scaffold enhanced AChE inhibition while compromising BACE 1 inhibition, indicating the potential for designing selective inhibitors for neurodegenerative diseases .

Agricultural Applications

1. Pesticide Development

this compound is utilized as a precursor in the synthesis of various pesticides. Its derivatives have shown effectiveness as active ingredients in insecticides and fungicides. The transformation of this compound into bioactive heterocycles has led to the development of novel agrochemicals that target specific pests while minimizing environmental impact .

Material Science

1. Polymer Chemistry

In polymer science, this compound acts as a blowing agent in the production of foamed materials. It is used to generate gas during the polymerization process, contributing to the creation of lightweight materials with desirable mechanical properties. This application is particularly relevant in the automotive and aerospace industries where weight reduction is critical .

Table 1: Summary of Research Findings on this compound Derivatives

| Study | Application Area | Key Findings | IC50 Values |

|---|---|---|---|

| Zhai et al., 2018 | Anticancer | Synthesized derivatives showed significant anti-proliferative activity | 0.054 - 0.16 μM |

| RSC Publications, 2024 | Enzyme Inhibition | Identified selective AChE inhibitors; SAR analysis performed | Varied by compound |

| Agricultural Research | Pesticide Development | Developed new agrochemicals based on hydrazine derivatives | Effective against targeted pests |

Mécanisme D'action

The mechanism of action of (4-Isopropylphenyl)hydrazine involves its interaction with various molecular targets. In medicinal chemistry, it forms hydrazone derivatives that can inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the hydrazone derivative formed.

Comparaison Avec Des Composés Similaires

Reactivity Patterns

- Cyclization Efficiency : The isopropyl group in this compound stabilizes transition states in indole formation, whereas nitro or chloro substituents in other arylhydrazines (e.g., 4-Nitrophenylhydrazine) may lead to side products via premature oxidation .

- Nucleophilic Substitution : Electron-donating groups (e.g., isopropyl) enhance nucleophilicity at the hydrazine -NH group, facilitating condensations with carbonyl compounds. In contrast, electron-withdrawing groups (e.g., nitro) reduce nucleophilicity, requiring harsher conditions .

Spectral Data and Characterization

- This compound Derivatives :

- 4-Iodophenylhydrazine :

- 1H NMR : Aromatic protons deshielded due to iodine’s inductive effect (δ 7.4–8.1 ppm) .

Activité Biologique

(4-Isopropylphenyl)hydrazine is an organic compound recognized for its diverse biological activities. This compound, with the molecular formula C₉H₁₄N₂, is a hydrazine derivative characterized by an isopropyl group attached to a phenyl ring at the para position. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

This compound interacts with various biological targets, primarily through its hydrazone functional group. Similar compounds have shown significant interactions with enzymes such as monoamine oxidase (MAO), leading to altered neurotransmitter levels in the brain. This inhibition can have implications for treating neurological disorders and mood disorders by increasing levels of serotonin, dopamine, and norepinephrine .

Biochemical Pathways

The compound is known to influence several biochemical pathways, including:

- Cell Signaling : Modulates pathways related to oxidative stress and apoptosis.

- Gene Expression : Alters expression levels of genes involved in cellular metabolism and stress responses.

- Enzyme Inhibition : Inhibits enzymes in the tricarboxylic acid (TCA) cycle, affecting energy metabolism.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the anticancer potential of hydrazone derivatives similar to this compound. Results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 6.7 nM to 17 μM, suggesting that structural modifications can enhance their efficacy against specific cancers . -

Neuroprotective Effects :

Research has highlighted the role of hydrazines in neuroprotection through MAO inhibition. By preventing the breakdown of key neurotransmitters, this compound may contribute to improved mood and cognitive function in models of depression and anxiety . -

Oxidative Stress Modulation :

Laboratory studies showed that this compound alters gene expression related to oxidative stress response pathways. This modulation can lead to enhanced cellular resistance against oxidative damage, indicating potential therapeutic applications in conditions characterized by oxidative stress .

Pharmacokinetics

This compound demonstrates solubility in solvents like DMSO and methanol, which facilitates its use in various biochemical assays. Its stability under controlled conditions allows for reliable experimental outcomes; however, it is sensitive to light and air exposure.

Comparison with Related Compounds

Comparative studies with similar hydrazine derivatives reveal unique biological profiles influenced by structural variations:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (4-Methylphenyl)hydrazine | Methyl group at para position | Moderate antibacterial properties |

| (4-Ethylphenyl)hydrazine | Ethyl group at para position | Enhanced anticancer effects |

| (4-Propylphenyl)hydrazine | Propyl group at para position | Similar neuroprotective effects |

The presence of the isopropyl group in this compound significantly influences its reactivity and biological behavior compared to these related compounds.

Q & A

Q. What are the recommended methods for synthesizing (4-Isopropylphenyl)hydrazine hydrochloride?

this compound hydrochloride is typically synthesized via nucleophilic substitution or diazonium salt reactions. For example, aryl halides (e.g., 4-isopropylphenyl chloride) can react with hydrazine under reflux in ethanol, followed by hydrochloric acid treatment to yield the hydrochloride salt. Purification involves recrystallization from ethanol/water mixtures. Evidence from analogous hydrazide syntheses (e.g., 2-(4-i-Butylphenyl)propionic acid hydrazide) emphasizes stoichiometric control and inert atmospheres to prevent oxidation .

Q. How should researchers characterize the purity and structure of this compound derivatives?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrazine backbone (e.g., δ 7.44 ppm for aromatic protons in derivatives) .

- Elemental analysis : Validate calculated vs. observed C, H, N content (±0.4% tolerance) .

- Melting point determination : Compare observed values (e.g., 183–185°C for the hydrochloride) with literature data .

- HPLC/UV-Vis : Monitor purity and stability, leveraging hydrazine’s redox activity with permanganate-based assays .

Q. What are the critical storage and handling protocols for this compound hydrochloride?

Store at –20°C in amber glass to prevent photodegradation. Use desiccants to avoid hydrolysis. Handle in fume hoods with nitrile gloves and goggles due to skin/eye irritation risks. Solubility in DMSO or methanol facilitates solution-phase reactions .

Advanced Research Questions

Q. How can this compound derivatives be optimized for enzyme inhibition studies?

Structural modifications (e.g., alkyl chain elongation or electron-withdrawing groups) enhance interactions with enzyme active sites. For example, [2-(4-Isopropylphenyl)ethyl] hydrazine (P9) showed binding affinity to monoamine oxidase in molecular docking studies. Experimental validation involves:

Q. What computational approaches predict the catalytic efficiency of this compound in organic reactions?

Density functional theory (DFT) calculates activation barriers for key steps (e.g., cycloreversion in carbonyl-olefin metathesis). Studies on bicyclic hydrazines suggest that steric bulk from the isopropyl group may lower energy barriers. Pair computational predictions with kinetic experiments (e.g., Arrhenius plots) to validate reactivity trends .

Q. How can contradictory data on hydrazine derivative stability be resolved?

Discrepancies in thermal or oxidative stability require:

- Accelerated stability studies : Expose compounds to elevated temperatures/pH and monitor decomposition via TGA or LC-MS.

- Controlled atmosphere experiments : Compare stability under nitrogen vs. oxygen to assess oxidation pathways.

- Cross-lab validation : Replicate synthesis and analysis protocols across independent labs to isolate methodological variables .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.